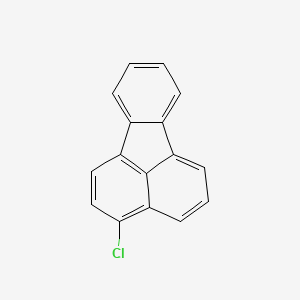

3-Chlorofluoranthene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorofluoranthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQKSZWWOKBPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180584 | |

| Record name | Fluoranthene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25911-51-7 | |

| Record name | Fluoranthene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025911517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 3 Chlorofluoranthene

Laboratory-Scale Synthetic Routes

Sandmeyer Reaction from 3-Aminofluoranthene (B1220000) Precursorsresearchgate.net

The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides, nitriles, or other functional groups via a diazonium salt intermediate nih.govwikipedia.org. This transformation typically involves the diazotization of an aromatic amine using sodium nitrite (B80452) in the presence of a strong acid (such as sulfuric acid) at low temperatures, followed by the reaction of the resulting diazonium salt with a copper(I) halide nih.govwikipedia.org.

While specific literature detailing the Sandmeyer synthesis of 3-Chlorofluoranthene from 3-aminofluoranthene was not directly identified in the provided search results, the reaction is a fundamental pathway for introducing halogens onto aromatic rings. For instance, the Sandmeyer reaction has been successfully employed to synthesize 3-bromofluoranthene (B87237) from 3-aminofluoranthene, utilizing reagents such as sodium nitrite, sulfuric acid, and cuprous bromide cdnsciencepub.comcdnsciencepub.com. By analogy, the use of cuprous chloride (CuCl) in place of cuprous bromide would be the expected reagent for the synthesis of this compound from 3-aminofluoranthene, following similar reaction conditions. This method offers a direct route to halogenated aromatics, provided the corresponding amine precursor is accessible nih.govwikipedia.org.

Two-Phase Chlorination Methods Utilizing Hypochlorite (B82951) and Phase Transfer Catalystsinsa.ptresearchgate.netibict.br

A more recently developed and efficient laboratory-scale synthetic route for chlorinated PAHs, including this compound, involves a two-phase system utilizing sodium hypochlorite (NaOCl) as the chlorinating agent in the presence of a phase transfer catalyst researchgate.netinsa.ptresearchgate.net. This method typically employs a water/organic solvent (e.g., n-hexane) biphasic system researchgate.netinsa.ptresearchgate.net. The phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like Aliquat R 336, facilitates the transfer of the hypochlorite anion from the aqueous phase to the organic phase where the fluoranthene (B47539) substrate is dissolved researchgate.net.

Table 1: Summary of Laboratory Synthesis Methods for Chlorofluoranthenes

| Method | Precursor | Chlorinating Agent | Catalyst/Phase Transfer Agent | Solvent System | Reported Products | Approximate Yield (%) | Citation(s) |

| Sandmeyer Reaction (Potential Route) | 3-Aminofluoranthene | CuCl (expected) | Copper(I) salts | Various | This compound (analogous to bromo-compound) | Varies | researchgate.netnih.govwikipedia.orgcdnsciencepub.comcdnsciencepub.com |

| Two-Phase Chlorination with Hypochlorite | Fluoranthene | NaOCl | Aliquat R 336 | Water/n-hexane | This compound, 1,3-Dichlorofluoranthene | ~4% each | researchgate.netinsa.ptresearchgate.net |

| Electrophilic Aromatic Substitution (for Dichloro isomers) | Fluoranthene | Cl2 (or other) | Lewis Acids (e.g., FeCl3) | Organic solvent | Dichlorofluoranthene isomers (e.g., 3,8-Dichlorofluoranthene) | ≥95% (after purification) | vulcanchem.com |

Controlled Synthesis of Related Chlorofluoranthene Isomers (e.g., 1,3-Dichlorofluoranthene)insa.ptresearchgate.netibict.br

The controlled synthesis of specific chlorofluoranthene isomers, such as 1,3-Dichlorofluoranthene, is closely linked to the synthetic strategies employed for this compound, as many methods can produce a mixture of isomers. The two-phase chlorination method using hypochlorite, as described above, inherently produces both this compound and 1,3-Dichlorofluoranthene, indicating a lack of complete regioselectivity under those conditions researchgate.netinsa.ptresearchgate.net. This co-production highlights the challenge of achieving high yields of a single isomer without careful optimization or alternative approaches.

For other dichlorinated isomers, such as 3,8-Dichlorofluoranthene, electrophilic aromatic substitution reactions using chlorinating agents like chlorine gas in the presence of Lewis acid catalysts (e.g., FeCl₃) have been employed vulcanchem.com. The regioselectivity of such reactions, leading to specific positional isomers, is significantly influenced by reaction conditions, including temperature, solvent choice, and catalyst concentration vulcanchem.com. Understanding these factors allows for the potential control over the substitution pattern, which is crucial for selectively synthesizing desired isomers like this compound or differentiating it from other chlorinated products. Further research into reaction parameter optimization for the two-phase hypochlorite method or exploration of alternative directed chlorination techniques would be beneficial for improving the selective synthesis of this compound.

Formation Mechanisms of 3 Chlorofluoranthene in Environmental Systems

Pathways of Formation from Polycyclic Aromatic Hydrocarbon Precursors

Polycyclic aromatic hydrocarbons (PAHs), including fluoranthene (B47539), are ubiquitous environmental contaminants primarily generated from incomplete combustion of organic matter. In the presence of halogens, particularly chlorine, these PAHs can undergo transformation reactions, leading to the formation of halogenated derivatives like 3-chlorofluoranthene.

Chlorination Reactions of Fluoranthene in Aqueous Environments

Fluoranthene can be chlorinated in aqueous environments, particularly during water treatment processes. These reactions can lead to the formation of various chlorinated fluoranthene isomers, including this compound.

Role of Disinfectants (e.g., Chlorine, Hypochlorite) in Water Treatment Systems

Disinfectants such as chlorine (Cl₂) and hypochlorite (B82951) (OCl⁻) are widely used in water treatment to inactivate microorganisms. However, these reactive species can also react with dissolved organic matter, including PAHs like fluoranthene, to form disinfection byproducts (DBPs). Studies have shown that fluoranthene can be chlorinated by these agents, with this compound identified as a potential product amazonaws.comresearchgate.netinsa.ptnih.gov. Research indicates that the presence of coal tar linings in water distribution systems can also contribute to fluoranthene levels, which can then react with disinfectants nih.govnih.gov. The reaction of PAHs with chlorine in water treatment processes has been studied for decades, with findings suggesting that active sites on PAHs can be replaced by chlorine atoms, leading to the formation of halogenated PAHs (HPAHs) researchgate.net. Specifically, bench studies have implied that PAHs can be attacked by HOCl or HOBr, resulting in the formation of HPAHs like this compound researchgate.netresearchgate.net.

Influence of pH and Other Water Matrix Parameters

The pH of the water significantly influences the chlorination reactions of PAHs. Studies suggest that reactions at pH greater than 6 tend to produce both oxygenated and chlorinated byproducts, while reactions at pH less than 6 tend to favor oxygenated products amazonaws.cominnocua.netsemanticscholar.org. For instance, Oyler et al. (1982) found that reactions at pH 8 produced more chlorinated byproducts compared to reactions at pH 3 nih.gov. The presence of natural organic matter, such as humic and fulvic acids, can also affect these reactions. Humic substances have been shown to accelerate the chlorination of fluoranthene in hypochlorite solutions at specific pH levels ufz.de. The water matrix, including the presence of bromide ions (Br⁻), can also influence the transformation products, as hypobromous acid (HOBr) can be formed during chlorination in the presence of bromide, impacting reaction pathways researchgate.net.

Thermal and Photochemical Reactions Involving PAHs and Halogens

PAHs can also undergo transformation through thermal and photochemical processes in the presence of halogens or halogen-containing compounds.

By-product Formation During Incomplete Combustion Processes

Incomplete combustion processes, such as those occurring in waste incineration or biomass burning, are significant sources of both PAHs and chlorinated PAHs (ClPAHs) nih.govacs.orgd-nb.infoairies.or.jpresearchgate.net. When organic materials containing chlorine or chloride are combusted, PAHs can be chlorinated, leading to the formation of ClPAHs as byproducts. Studies on the combustion of polyvinyl chloride (PVC) have demonstrated the formation of chlorinated pyrenes nih.govacs.org. Similarly, research on incomplete combustion processes indicates that halogenated PAHs (XPAHs) can be formed through the interaction of PAHs with halogen-containing compounds encyclopedia.pub. Elevated furnace temperatures during combustion can also increase the yield of ClPAHs innocua.net. The presence of hydrochloric acid (HCl) during combustion can also influence the formation of chlorinated hydrocarbons and PAHs nih.gov.

Radical-Mediated Halogenation (e.g., Chlorine and Bromine Radicals)

Chlorine radicals (Cl•) are highly reactive species that can participate in the halogenation of PAHs. These radicals can be generated through various photochemical processes, such as the photolysis of chlorine-containing compounds or in advanced oxidation processes (AOPs) like UV-chlorine treatment mdpi.comrsc.orgacs.org. In the presence of chlorine radicals, PAHs can undergo hydrogen atom abstraction or addition reactions, leading to the formation of chlorinated derivatives rsc.orgnih.govresearchgate.netacs.org. Photochemical chlorination of anthracene (B1667546) in saline ice, for example, involves the generation of chlorine radicals from chloride ions, which then react with the PAH mdpi.com. Studies also suggest that chlorine radicals play a role in the atmospheric oxidation of PAHs in specific environments like the marine boundary layer nih.govresearchgate.net.

Formation in Specific Environmental Compartments

Formation in Water Distribution Systems (e.g., Coal Tar Lined Pipes)

Water distribution systems that utilize old infrastructure, particularly those with coal tar linings in pipes, can be a source of PAHs in drinking water surrey.ac.ukwho.intresearchgate.neteuropa.eu. Coal tar, historically used for corrosion protection, contains a complex mixture of PAHs, which can leach into the water surrey.ac.ukwho.intresearchgate.net. The mobilization of these PAHs from the pipe linings is influenced by several factors, including stagnation periods, anaerobic conditions, and hydraulic disturbances such as water hammers or rapid changes in flow velocity surrey.ac.ukwho.intresearchgate.net.

Furthermore, the presence of disinfectants, notably chlorine and chlorine dioxide, used in water treatment, plays a crucial role in the transformation of PAHs within these systems surrey.ac.ukwho.intresearchgate.netamazonaws.comnih.gov. Research indicates that PAHs can react with these disinfectants, leading to the formation of chlorinated PAHs (ClPAHs) researchgate.netnih.gov. Studies have detected various ClPAHs, including this compound, in actual water distribution systems, with their presence often correlating with the concentrations of their parent PAH compounds researchgate.netamazonaws.com. These chlorinated by-products are generally found at low concentrations, typically below 100 ng/L researchgate.net.

Table 1: Detected Chlorinated PAHs in Water Distribution Systems

| Chlorinated PAH | Concentration Range (ng/L) |

| This compound | < 100 |

| 1-Chloropyrene | < 100 |

| Anthraquinone | < 100 |

| Fluorenone | < 100 |

| Cyclopenta[d,e,f]phenanthrenone | < 100 |

Note: Concentrations for all listed chlorinated PAHs were below 100 ng/L in detected samples. The specific concentration for this compound was not individually detailed but fell within this general range researchgate.net.

Generation During Cooking Processes (e.g., Grilling with Halide Sources)

Cooking processes, particularly high-temperature methods like grilling and barbecuing, are well-established contributors to the formation of PAHs in food mdpi.comekb.egresearchgate.net. These compounds are generated through mechanisms such as the pyrolysis of food fats, incomplete combustion of fuels (like charcoal), and the deposition of fat drippings onto hot surfaces, leading to smoke contamination mdpi.comresearchgate.net.

The formation of chlorinated PAHs (ClPAHs) during cooking processes, however, is specifically linked to the presence of halogen sources, such as chlorine, in conjunction with PAHs mdpi.comsemanticscholar.orgresearchgate.net. During grilling, if halide-containing compounds are present in the food, marinades, or even in the fuel source, PAHs can undergo reactions with these halogens at elevated temperatures mdpi.com. Mechanisms involving pyrosynthesis and direct reactions of PAHs with chlorine species under high-temperature conditions are implicated in ClPAH formation semanticscholar.org. While specific studies detailing the formation of this compound during grilling with halide sources are not extensively detailed in the provided literature, the general principle of PAH chlorination in the presence of chlorine sources during combustion processes is recognized mdpi.comsemanticscholar.orgresearchgate.netcopernicus.orgresearchgate.net. The structure of the parent PAH and the availability of halogens are key factors influencing the formation and transformation of these chlorinated derivatives copernicus.org.

Environmental Occurrence and Distribution of 3 Chlorofluoranthene

Detection and Concentrations in Atmospheric Matrices

The atmosphere is a primary medium for the transport and dispersal of semi-volatile organic compounds like 3-Chlorofluoranthene.

Like many of its parent compounds, this compound is distributed between the gaseous and particulate phases in the atmosphere. doi.orgresearchgate.net This partitioning is influenced by its physical and chemical properties as well as environmental conditions. As a lower molecular weight Cl-PAH, it can be found in both phases in urban air. researchgate.net In a study conducted on the Tibetan Plateau, this compound was identified as one of the dominant Cl-PAH congeners in the air. researchgate.netresearchgate.net

Research has also highlighted the compound's relative photostability. With a photodegradation half-life of 29 hours in one study, this compound is more stable than many other Cl-PAHs, such as 6-chlorobenzo[a]pyrene (B1618961) (half-life of 0.57 hours). doi.org This stability has led to its use as a reference compound in some studies to normalize the concentrations of other, more reactive Cl-PAHs when assessing atmospheric profiles and sources. acs.orgresearchgate.net For instance, diagnostic ratios of other Cl-PAHs to this compound have been used to suggest likely emission sources, such as waste combustion in summer versus vehicular emissions and coal burning in winter. researchgate.net

Table 1: Atmospheric Concentrations of Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs) in Various Locations This table is interactive. You can sort and filter the data.

| Location | Matrix | Compound/Group | Concentration Range | Notes | Reference |

|---|---|---|---|---|---|

| Tibetan Plateau | Air | Chlorinated PAHs (total) | 0.78-4.16 pg/m³ | This compound was a dominant congener. | researchgate.net |

| Shizuoka, Japan | Urban Air Particulates | 1-Chloropyrene | 7.5 pg/m³ (annual mean) | Study conducted in 2002. | researchgate.netsemanticscholar.org |

| Shizuoka, Japan | Urban Air Particulates | 6-Chlorobenzo[a]pyrene | 5.6 pg/m³ (annual mean) | Study conducted in 2002. | researchgate.netsemanticscholar.org |

| Shizuoka, Japan | Urban Air Particulates | 9,10-Dichlorophenanthrene | 5.1 pg/m³ (annual mean) | Study conducted in 2002. | researchgate.netsemanticscholar.org |

| Central Europe | Atmospheric Deposition | Cl-PAHs (total flux) | 580 pg m⁻² day⁻¹ (background) | - | nih.gov |

| Central Europe | Atmospheric Deposition | Cl-PAHs (total flux) | 547 pg m⁻² day⁻¹ (semi-urban) | - | nih.gov |

The atmospheric concentration of this compound and related compounds exhibits distinct seasonal patterns. Multiple studies have reported that levels of particulate-associated Cl-PAHs are generally higher during colder months than in warmer periods. researchgate.netresearchgate.netsemanticscholar.orgscielo.org.mx This variation is often attributed to increased emissions from heating sources in winter and meteorological factors that limit atmospheric dispersion. scielo.org.mx This seasonal trend has been observed to be more pronounced for Cl-PAHs compared to their brominated counterparts. researchgate.net

However, this pattern is not universal. A study in central Europe observed contrasting seasonal variations between two sites: a regional background site showed maximum deposition fluxes in summer and autumn, while a semi-urban site experienced maxima in the winter. nih.gov

Long-term temporal trend analysis is less common. One significant study tracking Cl-PAHs in urban air in Shizuoka, Japan, from 1992 to 2002 found that the concentrations of most detected Cl-PAHs, likely including this compound's group, remained relatively constant over the decade, in contrast to the moderately declining concentrations of their parent PAHs. semanticscholar.org

Presence and Levels in Aquatic Environments

This compound has been detected in various components of the aquatic environment, from treated drinking water to sediments.

The presence of this compound in drinking water is often a consequence of water treatment processes. While its parent compound, fluoranthene (B47539), can be present in raw water sources, the chlorination process used for disinfection can lead to the formation of chlorinated byproducts. researchgate.net

Laboratory studies have confirmed that 3-chloro-fluoranthene is one of the derivatives formed from the aqueous chlorination of fluoranthene. researchgate.net Research has demonstrated the presence of various Cl-PAHs in tap water at concentrations in the range of 0.01 to 0.1 ng/L. researchgate.net One study found that while a river water concentration of 150 ng/L of fluoranthene was reduced to 45 ng/L after complete treatment, the process of chlorination itself is a known formation pathway for compounds like this compound. epa.gov The coexistence of PAHs and their chlorinated, brominated, and oxygenated derivatives has been reported in tap water, with total Cl-PAH concentrations measured between 0.30 to 11.28 ng/L. researchgate.net

Sediments are a significant sink for persistent hydrophobic compounds like Cl-PAHs. doi.orgsemanticscholar.orggdut.edu.cnd-nb.info Due to their low water solubility and tendency to adsorb to particulate matter, these compounds accumulate in the bottom sediments of rivers, lakes, and coastal areas. waterquality.gov.au While specific concentration data for this compound in sediments is limited, total PAH concentrations in aquatic sediments have been reported to range from 0.16 to 9.81 x 10⁸ ng/g. nih.gov Studies in various water bodies have confirmed the presence of PAHs in both water and sediment, with concentrations generally being much higher in the sediment. researchgate.net

Occurrence in Terrestrial and Other Environmental Matrices

Beyond air and water, this compound has been identified in soil and dust. A study of remote soils on the Tibetan Plateau reported total Cl-PAH concentrations ranging from 3.11 to 297 pg/g. researchgate.net The compound has also been detected in indoor dust samples from e-waste recycling facilities, with one analysis reporting a concentration of 1.4 pg/g for this compound. gdut.edu.cn Additionally, Cl-PAHs as a group have been found in snow, indicating atmospheric deposition as a key pathway to terrestrial environments. doi.orgsemanticscholar.orggdut.edu.cn

Soil and Dust Samples (e.g., Indoor Dust, E-waste Areas)

This compound has been identified as a notable chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) in various environmental solid matrices, including soil and different types of dust. Its presence is frequently linked to anthropogenic activities, particularly thermal processes and waste management.

Research conducted in a typical e-waste dismantling industrial park in southern China revealed the presence of this compound in indoor dust. The concentration of this compound (referred to as 3-Cl-Flu) was found to be 1.4 pg/g dry weight (dw) in these settings. Furthermore, studies have indicated that the indoor dust profile in e-waste recycling workshops is primarily composed of this compound and 1-chloropyrene, highlighting its prevalence in such environments.

E-waste open burning sites are significant sources of halogenated PAHs. Soil samples from these areas have shown high concentrations of Cl-PAHs, with total concentrations ranging from 21 to 2800 ng/g. These levels are considerably higher than those found in soils from other land use types, such as traffic, commercial, agricultural, and green belt areas.

Studies in remote regions have also detected this compound, suggesting its potential for long-range atmospheric transport. In an analysis of air, soil, lichen, and moss samples from the Tibetan Plateau, this compound was identified as one of the dominant Cl-PAH congeners. The total concentrations of chlorinated polycyclic aromatic hydrocarbons in the soil from this remote area ranged from 3.11 to 297 pg/g.

The table below summarizes the findings on this compound concentrations in soil and dust samples from various studies.

Table 1: Concentration of this compound in Soil and Dust Samples

| Sample Type | Location | Reported Concentration / Finding | Reference |

|---|---|---|---|

| Indoor Dust | E-waste dismantling park, Southern China | 1.4 pg/g dw | |

| Indoor Dust | E-waste recycling workshops | Primary component of the Cl-PAH profile | |

| Soil | E-waste open burning sites | Total Cl-PAH concentrations: 21-2800 ng/g |

Biological Samples (e.g., Fish Oil, Biota)

The lipophilic nature of halogenated polycyclic aromatic hydrocarbons facilitates their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. Consequently, this compound has been detected in various biological samples.

Studies on marine life in Tokyo Bay, Japan, have investigated the presence of Cl-PAHs in fish. While highly chlorinated PAHs present in high concentrations in sediment were not detected in fish samples, 3- and 4-ring Cl-PAHs were identified. For this compound (3-ClFlu), a biota-sediment accumulation factor (BSAF) of 1.2 was calculated for the whitespotted conger (Conger myriaster), a species that lives at the bottom of the bay. The total concentration of Cl-PAHs in the fish samples from this study ranged from 0.12 to 0.52 ng/g.

This compound has also been found in food products as a result of processing. An analysis of grilled pork samples showed that this compound was one of the dominant congeners. The concentration in a non-marinated grilled pork sample was 26 pg/g fat, while a marinated sample contained 13.9 pg/g fat. The presence of this compound in grilled meat suggests its formation during high-temperature cooking processes.

The table below presents data on the detection of this compound in biological specimens.

Table 2: Detection of this compound in Biological Samples

| Sample Type | Species / Product | Finding | Concentration | Reference |

|---|---|---|---|---|

| Fish Tissue | Conger myriaster (Whitespotted conger) | Biota-Sediment Accumulation Factor (BSAF) | 1.2 | |

| Grilled Pork | Non-marinated | Detected as a dominant congener | 26 pg/g fat |

Table of Compound Names

Environmental Fate and Degradation Pathways of 3 Chlorofluoranthene

Photodegradation Processes

Photodegradation, involving the absorption of light and subsequent chemical alteration, is a primary pathway for the breakdown of PAHs and their chlorinated derivatives in the atmosphere and sunlit surface waters.

In the atmosphere, polycyclic aromatic hydrocarbons (PAHs) and their derivatives readily absorb ultraviolet (UVA) and visible light, leading to the formation of reactive intermediates. mdpi.com This absorption can excite the molecule to a higher energy state, making it more susceptible to reaction. The atmospheric degradation of 3-Chlorofluoranthene likely proceeds through two main mechanisms:

Direct Photolysis : This process involves the direct absorption of solar radiation by the this compound molecule, leading to the cleavage of chemical bonds. For some chlorophenanthrenes, photolysis has been confirmed to proceed via an initial abstraction of the chlorine atom, followed by oxidative degradation. acs.org

Indirect Photooxidation : This mechanism involves reactions with photochemically generated oxidants in the atmosphere, primarily the hydroxyl radical (OH•) during the day and the nitrate (B79036) radical (NO₃•) at night. escholarship.orgnih.gov These radicals can add to the aromatic rings of the PAH structure, initiating a series of reactions that lead to the formation of more polar and often less stable products. escholarship.org The presence of delocalized π-electrons in the aromatic rings of PAHs makes them susceptible to these electrophilic attacks. mdpi.com

The rate of photodegradation is often expressed in terms of a half-life, the time it takes for half of the initial concentration of a compound to degrade. Studies on the photochemical degradation of various ClPAHs have shown that their decay follows first-order reaction rate kinetics. acs.orgnih.gov

The photostability of ClPAHs varies significantly depending on the parent PAH structure. Research simulating the fate of these compounds on aerosol surfaces found that chlorofluoranthenes were more stable under irradiation compared to their parent PAH, fluoranthene (B47539). nih.gov This contrasts with other ClPAHs, such as chlorophenanthrenes and 1-chloropyrene, which showed higher photolysis rates than their corresponding parent compounds. nih.gov The general order of increasing photostability (and thus longer half-life) for several ClPAHs has been observed as: 6-ClBaP < 1-ClPy < 7-ClBaA < ClPhe < ClFluor. acs.org

| Compound | Relative Photostability Compared to Parent PAH | General Stability Ranking |

|---|---|---|

| Chlorofluoranthenes (ClFluor) | More Stable | Highest |

| Chlorophenanthrenes (ClPhe) | Less Stable | High |

| 7-chlorobenz[a]anthracene (7-ClBaA) | More Stable | Medium |

| 1-chloropyrene (1-ClPy) | Less Stable | Low |

| 6-chlorobenzo[a]pyrene (B1618961) (6-ClBaP) | More Stable | Lowest |

The molecular structure of a ClPAH plays a crucial role in its photostability. The stability of chlorofluoranthenes, including this compound, is consistent with the trend observed for the parent PAHs. acs.org The addition of a chlorine atom can alter the electronic properties of the molecule, affecting its ability to absorb light and its reactivity. For chlorofluoranthenes, this substitution appears to increase resistance to photodegradation. nih.gov

Quantitative structure-property relationship (QSPR) models have been developed to predict the photolysis half-lives of ClPAHs. These models indicate that significant factors affecting photolysis include the energy of the second lowest unoccupied molecular orbital (E(LUMO+1)), the total energy of the molecule, and its surface area. nih.gov These parameters relate to the molecule's ability to absorb light energy and its inherent stability, explaining the observed differences in photostability among various ClPAHs.

Chemical Degradation in Environmental Media

In soil and water, this compound can be degraded through chemical reactions with various naturally occurring and anthropogenic substances.

The fluoranthene molecule is known to be relatively reactive and can undergo chlorination, bromination, and nitration. nih.gov this compound, as a chlorinated derivative, can be expected to react with strong oxidants present in the environment. In water treatment processes, for instance, PAHs react with disinfectants like chlorine. researchgate.net The reaction of PAHs with chlorine can be influenced by pH. researchgate.net

While fluoranthene itself is not expected to undergo hydrolysis due to the lack of hydrolyzable functional groups, its chlorinated derivatives may exhibit different reactivities. nih.gov The presence of chlorine on the aromatic ring can influence its susceptibility to attack by other chemical species. For instance, in inflammatory processes, the related compound 3-chlorotyrosine has been shown to be degraded by oxidants like hypochlorous acid and peroxynitrite. nih.gov While the environmental context is different, this suggests that the carbon-chlorine bond on an aromatic ring can be a site of further chemical reaction.

The chemical degradation of this compound leads to the formation of various transformation products. During the chlorination of water containing PAHs, both chlorinated and oxygenated PAHs have been identified as byproducts. researchgate.net

While specific pathways for the abiotic degradation of this compound are not extensively detailed in the literature, the degradation of the parent fluoranthene molecule can provide insights into potential transformation routes. The biodegradation of fluoranthene often proceeds through hydroxylation and ring cleavage, forming intermediates such as 9-fluorenone-1-carboxylic acid, benzene-1,2,3-tricarboxylic acid, and phthalic acid. mdpi.com These pathways suggest that the core fluoranthene structure is typically broken down via oxygenation and subsequent cleavage of the aromatic rings. mdpi.comresearchgate.net It is plausible that chemical oxidation of this compound could follow similar initial steps, leading to hydroxylated and ring-opened products, with the chlorine atom potentially being retained on the aromatic fragments or released as chloride.

| Initial Reactant | Key Intermediates | Potential End Products |

|---|---|---|

| Fluoranthene | 9-oxo-9H-fluorene-1-carboxylic acid | Benzoic acid |

| Fluoranthene | Fluorenone | CO₂ |

| Fluoranthene | Benzene-1,2,3-tricarboxylic acid | - |

Biotransformation and Microbial Degradation Potential of this compound

Microbial Communities Involved in ClPAH Degradation

Research has identified various microbial communities with the capacity to degrade PAHs and their chlorinated derivatives. These microorganisms are often isolated from contaminated soils and sediments where they have adapted to utilize these compounds as a source of carbon and energy.

Bacteria: A number of bacterial genera have been recognized for their ability to degrade aromatic hydrocarbons, including chlorinated variants. While specific bacteria capable of degrading this compound have not been documented, organisms known to metabolize fluoranthene and other ClPAHs are likely candidates for its biotransformation. The degradation of fluoranthene has been observed in bacteria from the genera Pseudomonas, Mycobacterium, and Alcaligenes amazonaws.com. For instance, Alcaligenes denitrificans strain WW1 has been shown to degrade fluoranthene through a dioxygenase pathway amazonaws.com.

Fungi: Fungi, particularly white-rot fungi, are known for their powerful and non-specific enzymatic systems that can break down a wide range of persistent organic pollutants, including PAHs and their halogenated counterparts. The degradation of fluoranthene has been demonstrated by various fungal species. While specific fungal degraders of this compound are yet to be identified, the existing knowledge on fluoranthene-degrading fungi suggests potential candidates.

Table 1: Examples of Microbial Genera with Potential for Chlorinated PAH Degradation

| Microbial Group | Genus |

| Bacteria | Pseudomonas |

| Mycobacterium | |

| Alcaligenes | |

| Fungi | Phanerochaete |

| Trametes | |

| Pleurotus |

Identified Biotransformation Products

Specific biotransformation products of this compound have not been reported in the reviewed literature. However, based on the established degradation pathways of fluoranthene and the general mechanisms of microbial degradation of chlorinated aromatic compounds, potential metabolites can be inferred.

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol. For fluoranthene, this can occur at different positions on the molecule. Subsequent enzymatic reactions lead to ring cleavage and the formation of simpler organic acids that can enter central metabolic pathways.

In the case of this compound, a similar initial dioxygenase attack could occur. The position of the chlorine atom would likely influence the site of hydroxylation and the subsequent metabolic pathway. It is also possible that the chlorine substituent is removed at some stage of the degradation process, a step known as dehalogenation.

It is important to note that the presence of chlorine can sometimes lead to the formation of dead-end metabolites that are resistant to further degradation. For example, studies on other chlorinated aromatic compounds have shown the accumulation of chlorinated catechols or other partially degraded, chlorinated intermediates.

The formation of this compound has been noted as a byproduct of the chlorination of fluoranthene in water treatment processes amazonaws.com. This indicates that the compound can be formed abiotically, and its persistence in the environment will then depend on its susceptibility to microbial degradation.

Table 2: Potential Classes of Biotransformation Products of this compound (Inferred from Fluoranthene and Chlorinated Aromatics Degradation)

| Product Class | Description |

| Chlorinated Dihydrodiols | Initial products of dioxygenase attack on the aromatic ring. |

| Chlorinated Dihydroxy Compounds | Formed after the dehydrogenation of dihydrodiols. |

| Ring Cleavage Products | Result from the enzymatic opening of the aromatic ring, may still contain chlorine. |

| Dehalogenated Metabolites | Products formed after the removal of the chlorine atom. |

| Mineralization Products | Complete degradation to carbon dioxide, water, and chloride ions. |

Further research is necessary to isolate and identify the specific microbial strains capable of degrading this compound and to elucidate the precise metabolic pathways and the resulting biotransformation products. Such studies are crucial for developing effective bioremediation strategies for sites contaminated with chlorinated PAHs.

Analytical Methodologies for Environmental Detection and Quantification of 3 Chlorofluorofluoranthene

Sample Collection and Preparation Techniques

The initial and most critical phase in the analysis of 3-Chlorofluoranthene is the collection and preparation of the environmental sample. This stage is designed to isolate the target analyte from the complex sample matrix and remove interfering substances that could compromise the accuracy of the final measurement. cdc.gov

The extraction of this compound from its matrix is a crucial step that aims to transfer the analyte into a solvent suitable for subsequent clean-up and analysis. The choice of extraction technique is highly dependent on the physical and chemical properties of the sample matrix.

Solvent extraction is a conventional and widely used technique for isolating semi-volatile organic compounds like this compound from solid and liquid samples. env.go.jp The selection of the solvent is critical, with the ideal solvent having a polarity similar to the target compound to ensure high extraction efficiency. env.go.jp Dichloromethane (B109758), toluene, and hexane (B92381) are commonly employed for this purpose. env.go.jpcdc.gov

Dichloromethane (DCM) is a versatile solvent with high extraction efficiency for a broad range of non-polar to polar compounds, making it a frequent choice for extracting PAHs from water and soil. env.go.jpservice.gov.uk Methods such as liquid-liquid extraction for aqueous samples and Soxhlet extraction for solid samples like soil often utilize DCM. service.gov.ukepa.gov

Toluene is effective for extracting aromatic compounds and is often used in Soxhlet extraction techniques, demonstrating excellent recovery for various PAHs. cdc.govresearchgate.net

Hexane is a non-polar solvent suitable for extracting non-polar compounds. env.go.jp It is frequently used in the initial extraction steps or in combination with more polar solvents to create specific solvent mixtures for fractionation. semanticscholar.orgeurofins.com

Common solvent extraction techniques include Soxhlet extraction, particularly for solid matrices, and ultrasonic or mechanical agitation, which use solvent agitation to release analytes from the sample. env.go.jpresearchgate.net Accelerated Solvent Extraction (ASE), a more modern approach, uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. researchgate.net

Table 1: Comparison of Common Solvents for this compound Extraction

| Solvent | Polarity | Boiling Point (°C) | Typical Applications | Key Characteristics |

| Dichloromethane | Medium | 39.6 | Water, soil, sludge, biological tissues | High efficiency for a wide range of compounds. env.go.jpservice.gov.uk |

| Toluene | Low | 110.6 | Soil, air particulates | Excellent for aromatic compounds; higher boiling point. cdc.govresearchgate.net |

| Hexane | Low | 68.7 | Soil, water, biological tissues | Good for non-polar compounds; often used in solvent mixtures. env.go.jpsemanticscholar.org |

Solid Phase Extraction (SPE) is a widely adopted sample preparation technique that separates compounds from a mixture based on their physical and chemical properties. phenomenex.com It is considered a more rapid and selective method than traditional liquid-liquid extraction and significantly reduces solvent waste. thermofisher.comacademicjournals.org

The SPE process involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). academicjournals.org For non-polar compounds like this compound, reversed-phase sorbents such as C18 (octadecyl-bonded silica) are commonly used. unitedchem.com The general procedure consists of several steps:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it. academicjournals.org

Equilibration: The sorbent is rinsed with a solution, typically water, that is similar to the sample matrix. academicjournals.org

Sample Loading: The sample is passed through the cartridge, where the analyte adsorbs to the sorbent. academicjournals.org

Washing: Interfering compounds are washed from the cartridge using a specific solvent. academicjournals.org

Elution: The target analyte is desorbed from the sorbent using a small volume of an appropriate elution solvent, such as dichloromethane or acetone (B3395972). academicjournals.orgunitedchem.com

SPE has been successfully applied to extract PAHs from various environmental samples, including river water and airborne particulate matter. academicjournals.org

Table 2: Typical Solid Phase Extraction (SPE) Protocol for Water Samples

| Step | Procedure | Purpose |

| 1. Cartridge Conditioning | Pass 5 mL of methanol through the C18 cartridge. | To wet and activate the sorbent material. academicjournals.org |

| 2. Cartridge Equilibration | Pass 5 mL of ultra-pure water through the cartridge. | To prepare the sorbent for the aqueous sample. academicjournals.org |

| 3. Sample Loading | Load the water sample onto the cartridge at a controlled flow rate. | To adsorb this compound and related PAHs onto the sorbent. unitedchem.com |

| 4. Cartridge Drying | Dry the cartridge under vacuum. | To remove residual water. unitedchem.com |

| 5. Analyte Elution | Elute the cartridge with a small volume of acetone and/or dichloromethane. | To desorb the retained analytes into a collection vial. unitedchem.com |

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that integrates extraction and concentration into a single step. thermofisher.comnih.gov It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to a sample, and analytes partition from the sample matrix into the coating. nih.gov After extraction, the fiber is transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. up.ac.za

Key advantages of SPME include its simplicity, speed, and elimination of organic solvents. nih.govnih.gov The choice of fiber coating is crucial for selective extraction. For non-polar compounds like PAHs, a polydimethylsiloxane (B3030410) (PDMS) coating is often suitable. thermofisher.com By controlling parameters such as extraction time, temperature, and agitation, consistent and quantifiable results can be achieved for analytes at very low concentrations. nih.gov SPME has proven effective for analyzing a wide range of organic pollutants in water, air, and soil samples. nih.gov

Table 3: Common SPME Fiber Coatings for Organic Pollutant Analysis

| Fiber Coating | Abbreviation | Polarity | Recommended For |

| Polydimethylsiloxane | PDMS | Non-polar | Volatile and non-polar compounds (e.g., PAHs). thermofisher.com |

| Polyacrylate | PA | Polar | Polar semi-volatile compounds. uwaterloo.ca |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | Volatile organic compounds, amines, nitroaromatics. uwaterloo.ca |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar | Volatile compounds and gases. nih.gov |

Following extraction, the resulting sample extract often contains a complex mixture of co-extracted substances that can interfere with chromatographic analysis. cdc.gov A clean-up step is therefore essential to remove these interferences and isolate the target analytes. cdc.gov

Silica (B1680970) gel column chromatography is a widely used and effective clean-up technique for separating PAHs from other compounds based on polarity. epa.govepa.govesaa.org The procedure involves passing the sample extract through a column packed with activated silica gel. epa.gov A non-polar solvent, such as pentane (B18724) or hexane, is used to elute non-polar compounds like aliphatic hydrocarbons first. epa.goveurofins.com Subsequently, a solvent or mixture of solvents with increasing polarity, such as dichloromethane/hexane, is used to elute the aromatic fraction containing this compound and other PAHs. semanticscholar.orgeurofins.com This process effectively separates the analytes of interest from more polar interfering compounds, which are retained on the silica gel. esaa.org The collected aromatic fraction is then concentrated before instrumental analysis. eurofins.com

Table 4: Example of a Silica Gel Column Fractionation Scheme for PAHs

| Step | Elution Solvent | Volume | Fraction Collected | Compounds Eluted |

| 1. Column Pre-elution | Pentane or Hexane | 40 mL | Discarded | Removes impurities from the column. epa.gov |

| 2. Sample Loading | Sample extract in Hexane | 2 mL | N/A | Sample is loaded onto the column. epa.gov |

| 3. Aliphatic Fraction Elution | Pentane or Hexane | 50 mL | Fraction 1 (Optional) | Saturated hydrocarbons. semanticscholar.org |

| 4. Aromatic Fraction Elution | Dichloromethane/Hexane (1:1) | 75 mL | Fraction 2 | PAHs, including this compound. semanticscholar.org |

Extraction from Various Matrices (e.g., Air, Water, Soil, Biological Samples)

Chromatographic Separation Techniques

The final step in the analytical process is the separation, identification, and quantification of this compound using chromatographic techniques. Due to the complexity of environmental extracts, which often contain numerous isomeric PAHs, high-resolution chromatography is required. cdc.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most prevalent and powerful analytical methods for determining PAHs. cdc.govresearchgate.net The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column. cdc.gov As the separated compounds elute from the column, they enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data. cdc.gov

High-Performance Liquid Chromatography (HPLC) is another widely used technique for PAH analysis. academicjournals.orghplc.eu Separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column. diva-portal.org For PAHs, reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. diva-portal.org HPLC can be coupled with Ultraviolet (UV) or Fluorescence Detectors (FLD). cdc.govhplc.eu Fluorescence detection is particularly advantageous for many PAHs as it offers high sensitivity and selectivity. hplc.eu A key challenge in chromatography is the separation of isomers, such as benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene, which requires optimized chromatographic conditions for accurate quantification. cdc.govresearchgate.net

Table 5: Overview of Chromatographic Techniques for this compound Analysis

| Technique | Principle of Separation | Common Detectors | Advantages | Considerations |

| GC-MS | Volatility and interaction with stationary phase. | Mass Spectrometry (MS) | High resolving power, definitive compound identification through mass spectra. cdc.gov | Requires analytes to be thermally stable and volatile. |

| HPLC-UV/FLD | Partitioning between mobile and stationary phases. | Ultraviolet (UV), Fluorescence (FLD) | Excellent for non-volatile or thermally labile compounds; FLD offers high sensitivity and selectivity. cdc.govhplc.eu | Resolution of some isomers can be challenging. researchgate.netdiva-portal.org |

Gas Chromatography (GC) Applications

Gas chromatography is a fundamental technique for the separation of semi-volatile organic compounds, including Cl-PAHs. The choice of the capillary column is critical for resolving isomers and other closely related compounds. For the analysis of this compound and other Cl-PAHs, a DB-17ms fused-silica capillary column (30 m length × 0.25-mm diameter × 0.25-μm film thickness) has been successfully used. researchgate.net Another study utilized a different column and temperature program for analyzing chlorinated derivatives in fish oil. dioxin20xx.org

The chromatographic conditions, particularly the oven temperature program, are optimized to achieve separation from other parent and chlorinated PAHs. A typical temperature program starts at a lower temperature, holds for a short period, and then ramps up in stages to a final high temperature to elute all compounds of interest. researchgate.netdioxin20xx.org For instance, one method involved an oven temperature program that started at 130°C, ramped to 250°C, and then to 320°C, where it was held for 18 minutes. dioxin20xx.org

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | DB-17ms (30 m x 0.25 mm x 0.25 µm) researchgate.net | Not specified dioxin20xx.org |

| Oven Program | Initial 80°C (1 min hold), ramp to 180°C at 20°C/min, ramp to 290°C at 3°C/min (20 min hold) researchgate.net | Initial 130°C (1 min hold), ramp to 250°C at 5°C/min, ramp to 320°C at 10°C/min (18 min hold) dioxin20xx.org |

| Injection Mode | Splitless researchgate.net | Not specified dioxin20xx.org |

| Carrier Gas | Helium researchgate.net | Not specified dioxin20xx.org |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is another powerful technique used for the analysis of PAHs and their derivatives. nih.gov It is particularly useful for separating isomers and for fractionating complex mixtures prior to further analysis. jst.go.jp In a study on the reaction products of fluoranthene (B47539) with aqueous chlorine, HPLC with a UV detector was used to fractionate the resulting chlorinated substances. jst.go.jp This allowed for the separation of mono-chloro-fluoranthene and di-chloro-fluoranthene fractions, which were then subjected to GC-MS analysis for structural identification. jst.go.jp While this study did not specifically isolate the 3-chloro isomer, it demonstrates the utility of HPLC in the analysis of chlorinated fluoranthenes. jst.go.jp

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolving power compared to single-column GC, making it highly suitable for analyzing complex environmental samples. However, based on the available research, specific applications of GCxGC for the direct analysis of this compound have not been detailed.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the identification and quantification of trace environmental contaminants due to its high selectivity and sensitivity. thermofisher.com When coupled with gas chromatography, it provides a robust platform for analyzing this compound. d-nb.inforesearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the simultaneous detection of Cl-PAHs and their parent compounds. researchgate.net In a study developing a method for various PAHs and their derivatives in fish oil, GC-MS was used for analysis. dioxin20xx.org For enhanced sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. researchgate.net In SIM mode, the instrument is set to detect only specific ions corresponding to the target analytes, which reduces background noise and improves detection limits. researchgate.net The selection of appropriate quantification and confirmation ions is crucial for reliable qualitative and quantitative analysis. researchgate.net This technique has been successfully applied to detect Cl-PAHs in wastewater samples. researchgate.net

| Parameter | Method Details |

|---|---|

| Instrument | Agilent 7890A GC with 5795C MS detector researchgate.net |

| Ionization Mode | Electron Impact (EI) researchgate.net |

| MS Mode | Selected Ion Monitoring (SIM) researchgate.net |

| Application | Simultaneous detection of Cl-PAHs (including this compound) and parent PAHs in wastewater researchgate.net |

| Method Detection Limits (MDLs) | Reported as <27.6 ng/L for Cl-PAHs in the aqueous phase researchgate.net |

| Method Quantification Limits (MQLs) | Reported as <91.9 ng/L for Cl-PAHs in the aqueous phase researchgate.net |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a higher degree of selectivity and sensitivity compared to single-quadrupole GC-MS, particularly in complex matrices. thermofisher.comuctm.edu This is achieved by using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion for detection. jeol.com While GC-MS/MS is a powerful tool for trace analysis of many persistent organic pollutants, specific validated methods detailing the MRM transitions for this compound were not found in the reviewed literature. nelac-institute.orggcms.cz

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

For definitive confirmation and highly sensitive quantification, gas chromatography-high resolution mass spectrometry (GC-HRMS) is employed. This technique provides very high mass resolution, allowing for the separation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental composition). A study focused on developing a reliable method for detecting selected Cl-PAHs, including this compound, in various food and environmental matrices utilized high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). d-nb.info This method involved extensive sample extraction and cleanup steps to isolate the analytes from fatty matrices before instrumental analysis. d-nb.info The accuracy of the method was confirmed using spiked matrix samples, with recoveries for all target Cl-PAHs ranging from 72% to 100%. d-nb.info

| Parameter | Method Details |

|---|---|

| Technique | High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) d-nb.info |

| Application | Detection of selected Cl-PAHs, including this compound, in fatty, fat-free, and plant matrices d-nb.info |

| Performance | Recoveries of 72% to 100% in spiked fish oil samples d-nb.info |

| Key Advantage | High selectivity and accuracy, enabling reliable quantification in complex samples d-nb.info |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands as a pinnacle in mass analysis, offering unparalleled resolution and mass accuracy, making it a powerful, albeit specialized, tool for the environmental analysis of compounds like this compound. nih.govmdpi.comdtic.mil While direct applications on this compound are not extensively documented in readily available literature, the fundamental principles of FT-ICR-MS make it exceptionally well-suited for identifying and quantifying such halogenated persistent organic pollutants (POPs) in complex environmental matrices. dtic.milchromatographyonline.com

The core of the FT-ICR-MS technique lies in its use of a strong, stable magnetic field to trap ions in a Penning trap. mdpi.com Ions, once trapped, are excited into a coherent cyclotron motion by a radio-frequency pulse. The frequency of this motion, known as the cyclotron frequency, is inversely proportional to the ion's mass-to-charge ratio (m/z). The orbiting ions generate a faint electrical signal (an image current), which is detected over time. This time-domain signal, or transient, is then converted into a frequency-domain signal using a Fourier transform, which ultimately yields a highly precise mass spectrum. mdpi.comosti.gov

The primary advantage of FT-ICR-MS in the context of this compound analysis is its ultra-high resolving power (often exceeding 1,000,000) and sub-parts-per-million (ppm) mass accuracy. nih.govdtic.milpnnl.gov This capability is crucial for distinguishing this compound from a multitude of other organic compounds that may be present in an environmental sample, many of which could have the same nominal mass. For instance, the presence of a chlorine atom in this compound gives it a distinct isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. FT-ICR-MS can resolve these isotopic peaks, providing a high degree of confidence in the identification of the compound and its elemental formula. mdpi.com

Furthermore, the high mass accuracy allows for the unambiguous determination of the elemental composition of detected ions. This is a significant advantage when analyzing environmental samples where a vast number of unknown compounds may be present. The ability to confidently assign a molecular formula is the first critical step in identifying novel or unexpected contaminants. copernicus.orgresearchgate.net

For enhanced specificity, FT-ICR-MS can be coupled with separation techniques like gas chromatography (GC). nih.govfigshare.com GC separates compounds based on their volatility and interaction with a stationary phase before they enter the mass spectrometer. This hyphenation, GC-FT-ICR-MS, reduces the complexity of the mixture entering the ion source at any given time, thereby minimizing ion suppression effects and allowing for the separation and identification of isomers, which would be indistinguishable by mass spectrometry alone. nih.govfigshare.com

Table 1: Key Performance Characteristics of FT-ICR-MS for POP Analysis

| Parameter | Typical Value/Capability | Relevance for this compound Analysis |

|---|---|---|

| Mass Resolution | > 1,000,000 | Separates this compound from isobaric interferences in complex matrices. |

| Mass Accuracy | < 1 ppm | Enables confident elemental formula assignment (e.g., C₁₆H₉Cl). |

| Isotopic Pattern Analysis | High Fidelity | Confirms the presence of chlorine through the characteristic ³⁵Cl/³⁷Cl isotopic signature. |

| Sensitivity | Sub-fentomole range | Allows for the detection of trace levels of this compound in environmental samples. |

| Coupling Capability | GC, LC, Direct Infusion | GC coupling provides isomeric separation, crucial for differentiating from other chlorinated PAHs. nih.govfigshare.com |

Method Validation and Quality Control in Environmental Analysis

To ensure that data generated from the analysis of this compound in environmental samples is reliable, defensible, and of known quality, rigorous method validation and ongoing quality control (QC) procedures are imperative. epa.govsemanticscholar.org These procedures are designed to demonstrate that an analytical method is suitable for its intended purpose and to monitor its performance over time. The principles applied to the analysis of polycyclic aromatic hydrocarbons (PAHs) and other persistent organic pollutants (POPs) are directly applicable to this compound. oup.comthermofisher.comnih.gov

Method Validation involves a series of experiments to establish the performance characteristics of a new or modified analytical method. Key validation parameters include:

Linearity and Calibration: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. A calibration curve is generated, and its linearity is typically assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99. nih.govnih.gov

Accuracy and Recovery: Accuracy is assessed by analyzing spiked samples or certified reference materials (CRMs). oup.com The recovery, expressed as a percentage, indicates the method's ability to extract and quantify the target analyte from the sample matrix. For PAHs, typical acceptable recovery ranges are between 70% and 130%. semanticscholar.orgoup.com

Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. Both intra-day (repeatability) and inter-day (reproducibility) precision are evaluated.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For chlorinated PAHs in water, LOQs can be in the low nanogram per liter (ng/L) range. nih.gov

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the target analyte (this compound) without interference from other components in the sample matrix. High-resolution mass spectrometry inherently provides high selectivity. chromatographyonline.com

Table 2: Example Method Validation Parameters for PAH Analysis in Water (GC-MS)

| Validation Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.998 nih.gov |

| Spike Recovery (%) | 70 - 130% | 85 - 115% oup.comnih.gov |

| Precision (RSD) | ≤ 20% | < 15% nih.gov |

| Method Detection Limit (MDL) | Matrix-dependent | ~1-3 ng/L mdpi.com |

| Limit of Quantification (LOQ) | Matrix-dependent | ~5-10 ng/L |

Note: These values are representative for PAHs and chlorinated PAHs and would need to be specifically determined for this compound in the matrix of interest. oup.comnih.gov

Quality Control (QC) comprises the routine procedures implemented within a laboratory to monitor the quality of analytical data. Key QC elements include:

Analysis of Blanks: Procedural or method blanks (reagents processed in the same manner as a sample) are analyzed with each batch of samples to check for contamination in the laboratory environment, reagents, or glassware. helcom.fi

Use of Certified Reference Materials (CRMs): A CRM is a material with a certified concentration of the target analyte(s) in a similar matrix. nist.govtargetanalysis.gr Analysis of a CRM with each sample batch provides a measure of the accuracy and traceability of the results. vu.nl

Laboratory Control Samples (LCS): An LCS is a clean matrix (e.g., deionized water) spiked with a known concentration of the analyte. It is processed alongside the samples to monitor the performance of the entire analytical procedure.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A portion of a real sample is spiked with a known amount of this compound and analyzed in duplicate. This helps to assess the effect of the sample matrix on the analytical method's accuracy and precision.

Internal Standards: To correct for variations in extraction efficiency and instrument response, a known amount of an isotopically labeled analog of the analyte (e.g., ¹³C-labeled this compound) is added to every sample, standard, and blank before extraction.

Interlaboratory Comparison Studies: Participation in proficiency testing or interlaboratory comparison studies, where the same sample is analyzed by multiple laboratories, is a crucial external quality assessment tool. nih.govnpl.co.ukresearchgate.neteuropa.eu It provides an objective evaluation of a laboratory's analytical performance against its peers.

By implementing a robust framework of method validation and continuous quality control, analytical laboratories can produce high-quality, reliable data on the environmental occurrence of this compound, which is essential for accurate risk assessment and regulatory decision-making. epa.govresearchgate.net

Spectroscopic Characterization of 3 Chlorofluoranthene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 3-Chlorofluoranthene, both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information about the number, type, and environment of hydrogen atoms within a molecule. While specific, detailed assignments for this compound are not explicitly detailed in the provided literature snippets, general characteristics can be inferred from related polycyclic aromatic hydrocarbons (PAHs) and their derivatives. The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons on the fluoranthene (B47539) core. These signals typically appear in the downfield region (approximately 7-9 ppm) due to the deshielding effect of the aromatic ring system. The presence of the chlorine atom at the 3-position would influence the chemical shifts and potentially the coupling patterns of the adjacent protons. Literature indicates that the ¹H NMR spectrum of this compound has been compared to existing literature data and found to be consistent with its proposed structure researchgate.net.

Table 7.1.1: Expected ¹H NMR Spectroscopic Features of this compound

| Proton Assignment (Hypothetical) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (Relative) |

| Aromatic Protons | ~7.0 - 8.5 | Multiplets | Varies | Varies |

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The fluoranthene core, consisting of fused aromatic rings, typically shows signals in the range of 110-150 ppm. The carbon atom bearing the chlorine substituent (C-3) is expected to resonate at a characteristic chemical shift, influenced by the electronegativity of chlorine. Other carbons within the aromatic system will exhibit shifts dependent on their position and electronic environment. Detailed ¹³C NMR assignments for this compound are not extensively detailed in the provided snippets.

Table 7.1.2: Expected ¹³C NMR Spectroscopic Features of this compound

| Carbon Assignment (Hypothetical) | Chemical Shift (δ, ppm) |

| Aromatic Carbons (unsubstituted) | ~110 - 145 |

| Aromatic Carbon (C-3, chlorinated) | ~120 - 140 (influenced by Cl) |

| Quaternary Aromatic Carbons | ~120 - 145 |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is vital for determining the molecular weight and providing fragmentation patterns that help confirm the structure of this compound.

Electron Ionization (EI) Mode Mass Spectrometry

In Electron Ionization (EI) mode, molecules are bombarded with electrons, causing ionization and fragmentation. For this compound (C₁₆H₉Cl), the molecular weight is approximately 236.7 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecule's mass. Due to the presence of chlorine, which has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 natural abundance ratio, the molecular ion region will display a characteristic isotopic cluster. Specifically, peaks at m/z 236 and m/z 238 are anticipated, with the m/z 236 peak being approximately three times more intense than the m/z 238 peak researchgate.netresearchgate.net. Fragmentation patterns would likely involve the loss of chlorine atoms, hydrogen atoms, or specific ring fragments of the fluoranthene structure.

Table 7.2.1: Expected EI Mass Spectrometry Data for this compound

| Ion Type | m/z | Relative Intensity (Approx.) | Proposed Assignment |

| Molecular Ion | 236 | 75% | [C₁₆H₉³⁵Cl]⁺ |

| Molecular Ion | 238 | 25% | [C₁₆H₉³⁷Cl]⁺ |

| Fragment Ion | 201 | Variable | [C₁₆H₉]⁺ (loss of Cl) |

| Fragment Ion | 200 | Variable | [C₁₆H₈]⁺ (loss of HCl) |

| Other Fragments | <200 | Variable | Fragments of the fluoranthene core |

Negative Chemical Ionization (NCI) Mode Mass Spectrometry

Negative Chemical Ionization (NCI) is a soft ionization technique that is particularly sensitive to molecules containing electronegative atoms, such as halogens. For this compound, NCI is expected to efficiently generate a molecular anion ([M]⁻) and its corresponding isotopic peak ([M+2]⁻) due to the presence of chlorine. These ions would appear at m/z 236 and m/z 238, respectively. NCI typically results in less fragmentation compared to EI, making the molecular ion a prominent feature and aiding in molecular weight confirmation. The high sensitivity of NCI for halogenated compounds makes it a valuable tool for detecting and quantifying such substances gdut.edu.cn.

Table 7.2.2: Expected NCI Mass Spectrometry Data for this compound

| Ion Type | m/z | Relative Intensity (Approx.) | Proposed Assignment |

| Molecular Anion | 236 | High | [C₁₆H₉³⁵Cl]⁻ |

| Molecular Anion | 238 | High | [C₁₆H₉³⁷Cl]⁻ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands associated with its aromatic structure and the C-Cl bond. Typical IR absorptions for PAHs include:

C-H stretching (aromatic): In the region of 3000-3100 cm⁻¹ wizeprep.com.

C=C stretching (aromatic ring): Multiple bands in the region of 1450-1600 cm⁻¹ wizeprep.com.

C-H bending (out-of-plane): Bands in the fingerprint region (below 1000 cm⁻¹) that are sensitive to the substitution pattern on the aromatic rings.

C-Cl stretching: A band typically found in the fingerprint region, often between 600-800 cm⁻¹ wizeprep.com.

Raman Spectroscopy: Raman spectroscopy probes vibrational modes through inelastic scattering of light. For this compound, Raman spectroscopy would reveal similar information to IR spectroscopy, with bands corresponding to:

C-H stretching (aromatic): In the region of 3000-3250 cm⁻¹ mdpi.com.

C=C stretching (aromatic ring): Bands in the 1400-1650 cm⁻¹ range ifremer.frresearchgate.net.

Ring breathing and skeletal vibrations: Numerous bands in the lower wavenumber regions (e.g., below 1000 cm⁻¹) are characteristic of the fused ring system. Specific assignments for fluoranthene include a peak around 1104 cm⁻¹ attributed to C-C in-plane stretching ifremer.fr.

Table 7.3: Expected IR and Raman Spectroscopic Bands for this compound

| Technique | Vibration Type | Wavenumber (cm⁻¹) | Assignment |

| IR | C-H Stretching (aromatic, sp²) | ~3000-3100 | Aromatic C-H stretching |

| IR | C=C Stretching (aromatic) | ~1450-1600 | Aromatic ring C=C stretching |

| IR | C-Cl Stretching | ~600-800 | C-Cl bond vibration |

| IR | C-H Bending (out-of-plane) | <1000 | Aromatic ring substitution pattern dependent |

| Raman | C-H Stretching (aromatic, sp²) | ~3000-3250 | Aromatic C-H stretching |

| Raman | C=C Stretching (aromatic) | ~1400-1650 | Aromatic ring C=C stretching |

| Raman | C-C In-plane Stretching | ~1104 | Fluoranthene skeletal vibration ifremer.fr |

| Raman | Skeletal Vibrations/Ring Modes | ~400-1600 | Aromatic ring deformations and breathing modes |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify functional groups and molecular vibrations within a compound. For aromatic hydrocarbons like fluoranthene, FT-IR spectra typically exhibit characteristic absorption bands corresponding to C=C aromatic ring stretching vibrations and various C-H stretching and bending modes. The presence of a chlorine atom in this compound is expected to introduce specific vibrational modes, such as a C-Cl stretching vibration, and may influence the frequencies of other characteristic PAH absorptions. Studies have indicated that FT-IR spectroscopy has been employed in the characterization of fluoranthene derivatives researchgate.netresearchgate.net. General FT-IR features for aromatic systems include C=C stretching in the region of 1650-1420 cm⁻¹ and C-H out-of-plane bending modes typically found between 900-690 cm⁻¹ mdpi.com.

Data Table: FT-IR Spectral Features of this compound

| Wavenumber (cm⁻¹) | Expected Assignment / Feature Type | Notes |

| ~3000-3100 | Aromatic C-H Stretching | Characteristic of aromatic C-H bonds. |

| ~1650-1420 | Aromatic C=C Stretching | Indicative of the conjugated aromatic ring system of the fluoranthene core. |

| ~1000-1300 | C-Cl Stretching | Expected to be present due to the chlorine substituent; specific position can vary. |

| ~900-690 | Aromatic C-H Out-of-Plane Bending | Provides information about the substitution pattern on the aromatic rings. |

| Specific data for this compound is not detailed in the provided literature snippets. |

Vibrational Analysis and Spectral Feature Assignment

Vibrational analysis involves the detailed assignment of specific absorption bands observed in the FT-IR spectrum to particular molecular vibrations. This process is crucial for confirming the molecular structure and understanding the dynamics of the molecule. For this compound, this would include assigning peaks to ring breathing modes, C-H bending vibrations, and the C-Cl stretching vibration. While studies have characterized various fluoranthene derivatives using spectroscopy, including infrared spectroscopy researchgate.net, detailed specific vibrational assignments for this compound are not explicitly provided in the available literature snippets. Such assignments would typically be derived from a combination of experimental data and theoretical calculations.

Data Table: Vibrational Analysis Assignments for this compound

| Wavenumber (cm⁻¹) | Assigned Vibration Type | Description |

| Not specified | C-Cl Stretch | Expected to be present due to the halogen substituent. |

| Not specified | Aromatic Ring Modes | Various stretching and bending modes characteristic of the fused aromatic ring system. |

| Not specified | C-H Bending | Out-of-plane and in-plane bending modes related to the aromatic hydrogen atoms. |

| Specific detailed assignments for this compound are not available in the provided literature snippets. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, particularly the π-π* transitions in conjugated systems. Polycyclic aromatic hydrocarbons, with their extensive delocalized π-electron systems, exhibit characteristic absorption bands in the UV-Vis region researchgate.net. The presence of a chlorine atom on the fluoranthene structure can influence these electronic transitions, potentially leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. UV-Vis spectroscopy has been utilized for the characterization of fluoranthene derivatives researchgate.netresearchgate.net, and PAHs generally absorb in the UV range due to their planar cyclic structures and overlapping π-electron clouds researchgate.net.

Computational and Theoretical Studies on 3 Chlorofluoranthene

Quantum Chemical Methods

Quantum chemical methods are employed to calculate molecular properties based on the fundamental principles of quantum mechanics. These methods allow for the prediction of electronic structure, spectroscopic properties, and reactivity without the need for direct experimental measurement in many cases.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that has proven effective for studying the electronic structure and properties of molecules, including PAHs and their derivatives sfasu.edutandfonline.comresearchgate.netnih.govrhhz.netmdpi.comresearchgate.netscirp.org. DFT calculations typically involve optimizing molecular geometries and then calculating various electronic and spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra and excited states of molecules nih.govresearchgate.netnih.govarxiv.orgacs.orgrsc.orgnih.govmdpi.com. Studies on various PAHs and their derivatives, including fluoranthene-based compounds, have successfully employed TD-DFT, often with the B3LYP functional, to predict optical absorption and emission spectra nih.govresearchgate.netnih.gov. While specific TD-DFT studies focused solely on the electronic spectra of 3-Chlorofluoranthene were not found in the reviewed literature, the methodology is well-established for similar chlorinated and nitrated PAHs researchgate.netnih.gov. These calculations are essential for understanding how molecules interact with light, which is relevant for processes like photodegradation.